
3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl
Übersicht
Beschreibung
This compound is known for its potent and selective antagonistic properties towards the dopamine D3 receptor, making it a promising candidate for therapeutic applications in treating various neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-2’-(trifluoromethoxy)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-chloro-2’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler molecules.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-chloro-2’-(trifluoromethoxy)biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological receptors, particularly the dopamine D3 receptor.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia and Parkinson’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-5-chloro-2’-(trifluoromethoxy)biphenyl primarily involves its antagonistic effects on the dopamine D3 receptor. By binding to this receptor, the compound inhibits the receptor’s activity, which can modulate neurotransmitter release and neuronal signaling pathways. This mechanism is particularly relevant in the context of neurological disorders, where dysregulation of dopamine signaling is often implicated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Similar in structure but lacks the amino group at the 3-position.
2-Chloro-5-(trifluoromethyl)aniline: Similar in structure but differs in the position of the trifluoromethyl group.
Uniqueness
3-Amino-5-chloro-2’-(trifluoromethoxy)biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective antagonism towards the dopamine D3 receptor sets it apart from other similar compounds, making it a valuable candidate for therapeutic research.
Eigenschaften
IUPAC Name |
3-chloro-5-[2-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)19-13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVFZFGZPLJCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


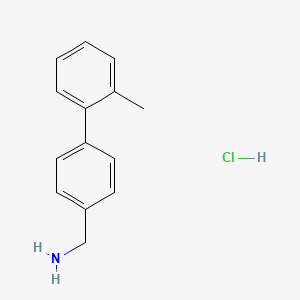

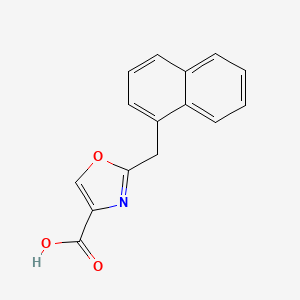
![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)
![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)
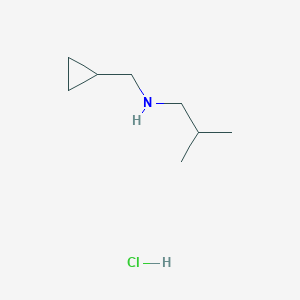

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
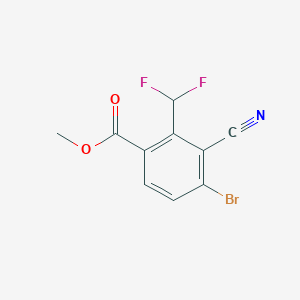
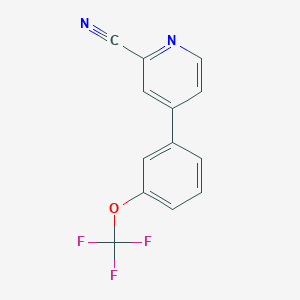
![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)
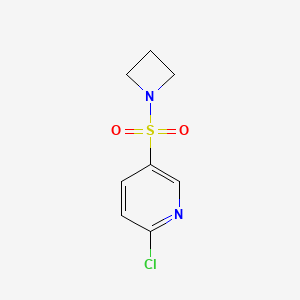
![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)
